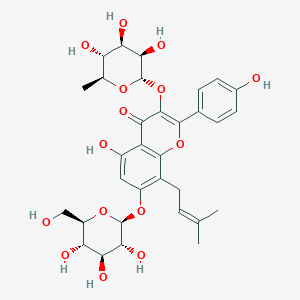

Epimedoside A

Übersicht

Beschreibung

Epimedoside A is a flavonoid compound isolated from the roots of Epimedium wushanense, a plant belonging to the Berberidaceae family . This compound is known for its significant antioxidant activity in vitro . This compound is one of the many bioactive compounds found in Epimedium species, which have been traditionally used in Chinese medicine for their various health benefits.

Wissenschaftliche Forschungsanwendungen

Epimedoside A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: This compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Osteoporose und anderen knochenbedingten Erkrankungen untersucht.

Industrie: Die Verbindung wird aufgrund ihrer bioaktiven Eigenschaften bei der Entwicklung neuer Pharmazeutika und Nutrazeutika eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es wurde gezeigt, dass die Verbindung die Osteoblastendifferenzierung fördert, indem sie an den Hypoxie-induzierbaren Faktor 1-alpha (HIF-1α) bindet und dessen Gen- und Proteinexpression hemmt . Dieser Mechanismus verstärkt die Expression des Kollagens vom Typ I alpha 1 (COL1A1) Proteins unter hypoxischen Bedingungen, was zu verbesserten Knochenmikrostrukturen und reduziertem Knochenverlust führt . Darüber hinaus zeigt this compound eine signifikante antioxidative Aktivität, indem es freie Radikale abräumt und Zellen vor oxidativem Schaden schützt .

Wirkmechanismus

Target of Action

Epimedoside A, a flavonoid isolated from the roots of Epimedium wushanense , primarily targets HIF-1α . HIF-1α, or Hypoxia-inducible factor 1-alpha, is a transcription factor that plays a crucial role in cellular response to hypoxia. It regulates the expression of several genes, including those involved in angiogenesis, cell survival, and glucose metabolism .

Biochemical Pathways

The interaction of this compound with HIF-1α affects several biochemical pathways. It promotes the differentiation of osteoblasts, cells that synthesize bone, and enhances the expression of COL1A1 protein . This suggests that this compound may play a role in bone formation and remodeling, potentially offering therapeutic benefits for conditions like osteoporosis .

Pharmacokinetics

It’s known that this compound exhibits significant antioxidant activity in vitro , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the promotion of osteoblast differentiation and the inhibition of HIF-1α gene and protein expression . In vivo experiments have demonstrated its ability to improve bone microstructures and reduce bone loss . These effects suggest potential therapeutic applications for this compound in the treatment of conditions like osteoporosis .

Action Environment

The action of this compound can be influenced by environmental factors, particularly hypoxic conditions. Under hypoxia, this compound has been shown to enhance COL1A1 protein expression . This suggests that the compound’s action, efficacy, and stability may vary depending on the oxygen levels in its environment .

Biochemische Analyse

Biochemical Properties

Epimedoside A plays a crucial role in biochemical reactions due to its significant antioxidant activity

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current research focuses on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is believed to interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epimedoside A can be extracted from the aerial parts of Epimedium koreanum Nakai using solid-phase extraction coupled with capillary electrophoresis . The extraction process involves obtaining crude extracts through solid-phase extraction, followed by further separation of the components using capillary electrophoresis. The experimental conditions are optimized for buffer pH, buffer concentration, and applied voltage to achieve the best separation efficiency .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Epimedium wushanense. The process includes the use of solvents such as methanol and water in specific ratios to reach the desired concentrations of the compound . The extracted compound is then purified and isolated for further use.

Analyse Chemischer Reaktionen

Reaktionstypen: Epimedoside A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre Bioaktivität zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden eingesetzt, um die Verbindung zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten Reagenzien wie Halogene und Alkylierungsmittel, um neue funktionelle Gruppen in die Verbindung einzubringen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit verbesserter Bioaktivität und Stabilität. Diese Derivate werden in der weiteren wissenschaftlichen Forschung und Anwendung eingesetzt.

Vergleich Mit ähnlichen Verbindungen

Epimedoside A ist unter den Flavonoidverbindungen einzigartig aufgrund seiner spezifischen molekularen Struktur und Bioaktivität. Ähnliche Verbindungen umfassen:

Epimedin A, B und C: Flavonoidglykoside, die aus Epimedium-Arten isoliert wurden, wobei jede Verbindung unterschiedliche Bioaktivitäten und therapeutische Potenziale aufweist.

2″-O-RhamnosylIcariside II: Eine Verbindung, die die Osteoblastendifferenzierung fördert und die Knochenbildung verbessert, ähnlich wie this compound.

This compound zeichnet sich durch seine einzigartige Kombination aus antioxidativen und osteogenen Eigenschaften aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYXOOJUJQIDOX-FVCAYHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192286 | |

| Record name | Epimedoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39012-04-9 | |

| Record name | Epimedoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

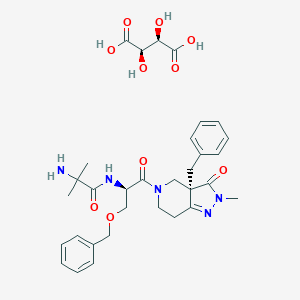

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)